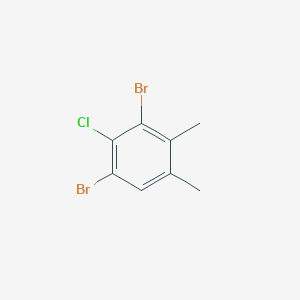
4-Chloro-3,5-dibromo-o-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dibromo-o-xylene: is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of o-xylene, where two bromine atoms and one chlorine atom are substituted at the 3, 5, and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo-o-xylene typically involves the bromination and chlorination of o-xylene. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Bromination: o-Xylene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 3 and 5 positions.
Chlorination: The dibromo-o-xylene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 4 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 4-Chloro-3,5-dibromo-o-xylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated hydrocarbons.
科学的研究の応用
4-Chloro-3,5-dibromo-o-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to understand the mechanisms of biological processes.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Chloro-3,5-dibromo-o-xylene depends on the specific reaction or application
Electrophilic Substitution: The halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring.
Oxidation and Reduction: The methyl groups and halogen atoms can undergo redox reactions, leading to the formation of various products.
Interaction with Biological Targets: In biological systems, it can interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
4-Chloro-3,5-dibromo-toluene: Similar structure but with a single methyl group.
4-Chloro-3,5-dibromo-benzene: Lacks the methyl groups, leading to different reactivity.
4-Chloro-3,5-dibromo-m-xylene: Similar but with different positions of the methyl groups.
Uniqueness: 4-Chloro-3,5-dibromo-o-xylene is unique due to the specific arrangement of halogen atoms and methyl groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H7Br2Cl |
|---|---|
分子量 |
298.40 g/mol |
IUPAC名 |
1,3-dibromo-2-chloro-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,1-2H3 |
InChIキー |
RNLKJCHNTFVXLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
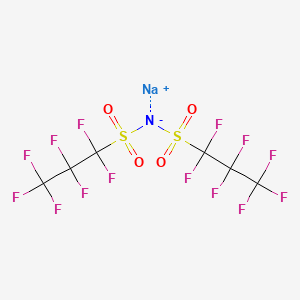
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
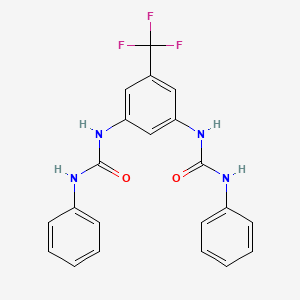
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
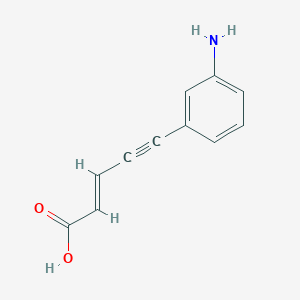


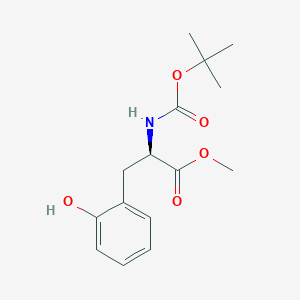
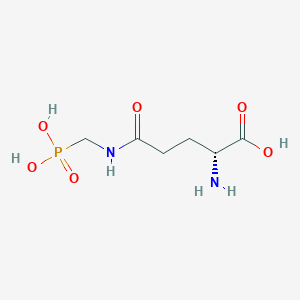
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

